N-benzyl-4-(2,5-dimethylfuran-3-yl)thiazol-2-amine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Thiazole is a heterocyclic organic compound with a five-membered ring containing three carbon, one sulfur, and one nitrogen atoms . Thiazoles are members of the azole heterocycles that include imidazoles and oxazoles . They are found in many potent biologically active compounds, such as sulfathiazole (antimicrobial drug), Ritonavir (antiretroviral drug), Abafungin (antifungal drug), Bleomycine, and Tiazofurin (antineoplastic drug) .
Molecular Structure Analysis
The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . The aromaticity is estimated by the chemical shift of the ring proton (between 7.27 and 8.77 ppm), and the calculated π-electron density shows that the C-5 atom can undergo electrophilic substitution and the C-2 atom for the nucleophilic substitution .Scientific Research Applications
Multi-stimuli Responsive Materials
Research has developed novel V-shaped molecules, including thiazole derivatives, exhibiting profound mechanochromic activity and potential for use as security inks. This application leverages the intense solid-state emission and morphological changes induced by mechanical force or pH stimuli, offering a novel approach to material science and security technologies (Xiao-lin Lu & M. Xia, 2016).
Corrosion Inhibition
Thiazole derivatives have been studied for their corrosion inhibiting effects against steel in acidic environments. These inhibitors offer enhanced stability and efficiency, showcasing the potential of thiazole-based compounds in protecting industrial materials (Zhiyong Hu et al., 2016).
Antimicrobial Agents
A series of thiazole derivatives were synthesized and shown to possess potent antimicrobial activity against various pathogenic strains. The antibacterial activity was particularly pronounced against Gram-positive bacteria, indicating the potential of these compounds in developing new antimicrobial agents (D. Bikobo et al., 2017).
Advanced Material Synthesis
Thiazole compounds have been used to generate a structurally diverse library of compounds through alkylation and ring closure reactions. This research underscores the versatility of thiazole derivatives in synthesizing a wide range of structurally complex and functionally diverse materials (G. Roman, 2013).
Enhanced Corrosion Resistance
Further studies on thiazole derivatives demonstrated their effectiveness in enhancing the corrosion resistance of mild steel in acidic solutions. The research highlights the potential of these compounds in significantly improving the durability and lifespan of steel structures in corrosive environments (Zohreh Salarvand et al., 2017).
Future Directions
Thiazole derivatives have been the subject of much research due to their diverse biological activities . Future research may continue to explore new compounds related to this scaffold to act as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules with lesser side effects .
Mechanism of Action
Target of Action
Thiazole derivatives, which this compound is a part of, have been found to exhibit potent anti-tubercular activity . They have been discussed against the target DprE1 in search of a potent inhibitor with enhanced anti-tubercular activity .
Mode of Action
Thiazole derivatives have been found to exhibit various biological activities, such as antibacterial, antifungal, anti-inflammatory, antitumor, antitubercular, antidiabetic, antiviral, and antioxidant . The molecular electrostatic potential (MEP) surface of the thiazole ring plays a significant role in drug–target protein interaction .
Biochemical Pathways
Thiazole derivatives have been found to exhibit various biological activities, affecting multiple biochemical pathways .
Result of Action
Thiazole derivatives have been found to exhibit various biological activities, such as antibacterial, antifungal, anti-inflammatory, antitumor, antitubercular, antidiabetic, antiviral, and antioxidant .
Properties
IUPAC Name |
N-benzyl-4-(2,5-dimethylfuran-3-yl)-1,3-thiazol-2-amine;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2OS.ClH/c1-11-8-14(12(2)19-11)15-10-20-16(18-15)17-9-13-6-4-3-5-7-13;/h3-8,10H,9H2,1-2H3,(H,17,18);1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GCCFVVPREKKSJO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(O1)C)C2=CSC(=N2)NCC3=CC=CC=C3.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17ClN2OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.8 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.